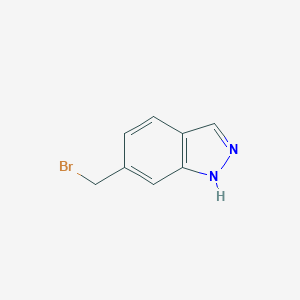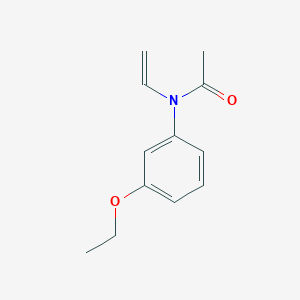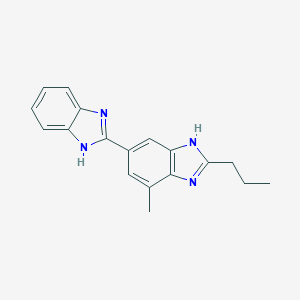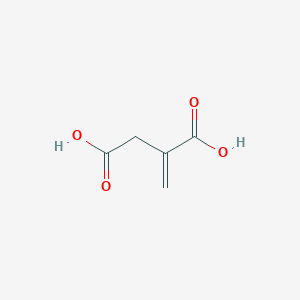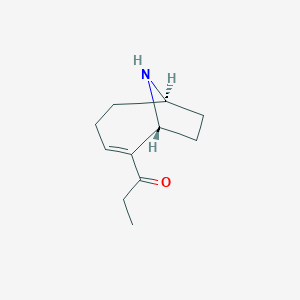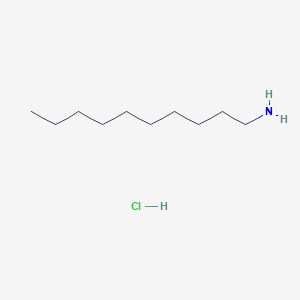
1-(Tert-butylamino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)propan-2-one, also known as tert-butylaminoacetone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone that belongs to the class of organic compounds known as amino ketones. This compound has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Tert-butylamino)propan-2-one is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Tert-butylamino)propan-2-one are not well documented. However, some studies have suggested that it may have potential therapeutic effects in the treatment of certain diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Tert-butylamino)propan-2-one in lab experiments is its versatility. It can be used as a precursor for the synthesis of various compounds, and as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Tert-butylamino)propan-2-one. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could focus on the use of this compound as a chiral auxiliary in the synthesis of new enantiopure compounds. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(Tert-butylamino)propan-2-one can be achieved through several methods. One of the most commonly used methods is the reductive amination of acetone with 1-(Tert-butylamino)propan-2-oneine. This method involves the reaction of acetone with 1-(Tert-butylamino)propan-2-oneine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(Tert-butylamino)propan-2-one as the final product.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylamino)propan-2-one has several potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds.
Eigenschaften
CAS-Nummer |
154385-55-4 |
|---|---|
Produktname |
1-(Tert-butylamino)propan-2-one |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
1-(tert-butylamino)propan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-8-7(2,3)4/h8H,5H2,1-4H3 |
InChI-Schlüssel |
UWIRAFQKSOKJOI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)C |
Kanonische SMILES |
CC(=O)CNC(C)(C)C |
Synonyme |
2-Propanone, 1-[(1,1-dimethylethyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




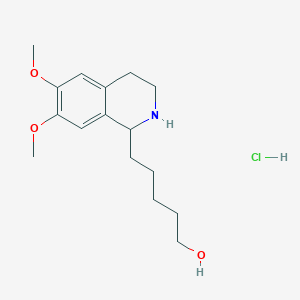
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

